molecular formula C9H9NO2S2 B3260137 5-methanesulfonyl-2-methyl-1,3-benzothiazole CAS No. 32770-94-8

5-methanesulfonyl-2-methyl-1,3-benzothiazole

Cat. No.: B3260137
CAS No.: 32770-94-8
M. Wt: 227.3 g/mol
InChI Key: VXEAHJGQRXYCTH-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methyl-1,3-benzothiazole is an organic compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol It features a benzothiazole ring substituted with a methanesulfonyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2-methyl-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with methanesulfonyl chloride under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methanesulfonyl-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzothiazole ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting or activating specific enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    5-Methylsulfonylbenzothiazole: Similar structure but without the methyl group at the 2-position.

    2-Methyl-1,3-benzothiazole: Similar core structure but lacks the methanesulfonyl group.

Uniqueness

5-Methanesulfonyl-2-methyl-1,3-benzothiazole is unique due to the presence of both the methanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-6-10-8-5-7(14(2,11)12)3-4-9(8)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAHJGQRXYCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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